molecular formula C11H12O3S B2724100 4-Formyl-3-propan-2-ylsulfanylbenzoic acid CAS No. 2248335-10-4

4-Formyl-3-propan-2-ylsulfanylbenzoic acid

Cat. No.: B2724100
CAS No.: 2248335-10-4
M. Wt: 224.27
InChI Key: FWGNOKNQEFJUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formyl-3-propan-2-ylsulfanylbenzoic acid is an organic compound with the molecular formula C11H12O3S It is characterized by the presence of a formyl group (–CHO) and a propan-2-ylsulfanyl group (–S–CH(CH3)2) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-3-propan-2-ylsulfanylbenzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the formyl group through a Vilsmeier-Haack reaction, where a substituted benzene reacts with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The propan-2-ylsulfanyl group can be introduced via a nucleophilic substitution reaction using an appropriate thiol reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-3-propan-2-ylsulfanylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group (–CH2OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, thiols, and other nucleophiles

Major Products Formed

    Oxidation: 4-Carboxy-3-propan-2-ylsulfanylbenzoic acid

    Reduction: 4-Hydroxymethyl-3-propan-2-ylsulfanylbenzoic acid

    Substitution: Various substituted benzoic acids depending on the nucleophile used

Scientific Research Applications

4-Formyl-3-propan-2-ylsulfanylbenzoic acid has several applications in scientific research:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives may be explored for potential biological activities, including enzyme inhibition or as ligands in biochemical assays.

    Medicine: The compound or its derivatives could be investigated for pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or as a building block in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Formyl-3-propan-2-ylsulfanylbenzoic acid would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The formyl group may participate in covalent bonding with nucleophilic sites on proteins, while the sulfanyl group could influence the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Formylbenzoic acid: Lacks the propan-2-ylsulfanyl group, making it less hydrophobic and potentially less reactive in certain contexts.

    3-Formylbenzoic acid: Similar structure but with the formyl group in a different position, which can affect its reactivity and interaction with other molecules.

    4-Formyl-3-methylbenzoic acid: Contains a methyl group instead of a propan-2-ylsulfanyl group, leading to different steric and electronic properties.

Uniqueness

4-Formyl-3-propan-2-ylsulfanylbenzoic acid is unique due to the presence of both a formyl group and a propan-2-ylsulfanyl group on the benzoic acid core. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

4-formyl-3-propan-2-ylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-7(2)15-10-5-8(11(13)14)3-4-9(10)6-12/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGNOKNQEFJUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=CC(=C1)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.